molecular formula C12H14N2O B349576 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one CAS No. 7421-62-7

7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Cat. No. B349576
CAS RN: 7421-62-7
M. Wt: 202.25g/mol
InChI Key: YGADCQTZEQFSNS-UHFFFAOYSA-N
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Description

7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a chemical compound with potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • The synthesis of dihydro-1H-pyrrolo[1,2-a]imidazole derivatives from α-amino acid phenylhydrazides and levulinic acid demonstrates the influence of solvent polarity on reaction rates, providing insights into the mechanism of formation for these compounds (Verardo et al., 2004).
  • Research on hexahydro-1H-pyrrolo[1,2-a]imidazoles highlights novel synthesis approaches, revealing their potential for yielding diverse and structurally complex molecules with possible therapeutic applications (Katritzky et al., 2000).

Biological Activity and Potential Therapeutic Applications

  • Studies on pyrazole derivatives including 1-Phenyl, 5-pyrrol-pyrazole show promising anti-inflammatory and analgesic activities, suggesting potential for pharmaceutical development (Abraham et al., 2017).
  • The creation of pyrrolo-imidazo[1,2-a]pyridine scaffolds presents a new strategy for generating small molecules with diverse structures, indicating their utility in drug discovery and development (Zhang et al., 2019).
  • A study on 3-arylcyclohepta[4,5]-pyrrolo[1,2-a]-1,3,5-triazine derivatives reveals their photo-induced autorecycling oxidation of amines, highlighting potential applications in oxidative stress-related diseases (Nitta et al., 2005).

Antimicrobial and Antitubercular Activities

  • Research into the synthesis and antibacterial activity of new 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts indicates significant antimicrobial properties, suggesting their potential use in treating bacterial infections (Demchenko et al., 2021).
  • The design, synthesis, and antitubercular evaluation of novel dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides highlight potent antimycobacterial agents with low cytotoxicity, offering new avenues for tuberculosis treatment (Pulipati et al., 2016).

properties

IUPAC Name

7a-phenyl-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-6-7-12(13-8-9-14(11)12)10-4-2-1-3-5-10/h1-5,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGADCQTZEQFSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(NCCN2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7A-phenyltetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one

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